3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16262214
InChI: InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
SMILES:
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

CAS No.:

Cat. No.: VC16262214

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride -

Specification

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
IUPAC Name 3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride
Standard InChI InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
Standard InChI Key NJAIOCXWQMXNIX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s backbone consists of a four-carbon chain with critical functional groups:

  • Amino group (-NH₂) at position 3, which participates in hydrogen bonding and salt formation.

  • Carboxylic acid (-COOH) at position 1, enabling zwitterionic behavior in aqueous solutions.

  • 3-Cyanophenyl group (-C₆H₄CN) at position 4, contributing hydrophobicity and π-π stacking interactions .

The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water) , a feature critical for bioavailability in pharmacological applications.

Physicochemical Data

Key properties include:

PropertyValue (S-isomer)Value (R-isomer)
Boiling point400.6±35.0 °C Not reported
Density1.24 g/cm³ Not reported
pKa3.73±0.10 Similar to S-isomer
Solubility>50 mg/mL (water) >50 mg/mL (water)

The S-isomer’s lower pKa (3.73) suggests preferential protonation under physiological conditions, influencing its membrane permeability .

Synthesis and Manufacturing

Enantioselective Synthesis

Both enantiomers are synthesized via asymmetric catalysis or resolution. A representative route for the S-isomer involves:

  • Friedel-Crafts alkylation: Reacting 3-cyanobenzaldehyde with diethyl acetamidomalonate to form a β-keto ester intermediate.

  • Enantioselective reduction: Using chiral catalysts like Corey-Bakshi-Shibata (CBS) to introduce the S-configuration .

  • Hydrolysis and salt formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .

For the R-isomer, an analogous process employs D-proline-derived catalysts to invert stereochemistry .

Industrial-Scale Production

Patent CN112500316A outlines a scalable method for related β-amino acids:

  • Boc-protection: Shielding the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.

  • Pd-mediated coupling: Introducing the 3-cyanophenyl group via Suzuki-Miyaura cross-coupling.

  • Deprotection and salt formation: Removing Boc with HCl/dioxane and isolating the hydrochloride .

Pharmacological Applications

Enzyme Inhibition

The 3-cyanophenyl moiety acts as a bioisostere for carboxylate groups, enabling competitive inhibition of:

  • Glutamate decarboxylase (GAD): IC₅₀ = 12 µM for the S-isomer .

  • γ-Aminobutyric acid transaminase (GABA-T): IC₅₀ = 8 µM for the R-isomer .

These activities suggest potential in treating epilepsy and anxiety disorders.

Peptide Mimetics

Incorporating this compound into peptides enhances proteolytic stability. For example:

  • Cyclo-[S-3-Amino-4-(3-cyanophenyl)butanoyl-Arg-Gly-Asp]: A αvβ3 integrin antagonist with 10-fold higher affinity than linear peptides .

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